
4-bromo-3-(butoxymethyl)-1-isobutyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-3-(butoxymethyl)-1-isobutyl-1H-pyrazole is a chemical compound used in scientific research. It has a molecular formula of C12H21BrN2O and a molecular weight of 295.22 g/mol. This compound is synthesized using a specific method, and it has various applications in scientific research.
作用機序
The mechanism of action of 4-bromo-3-(butoxymethyl)-1-isobutyl-1H-pyrazole involves its interaction with specific GPCRs. This compound can bind to the receptor and activate or inhibit its signaling pathway, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects, depending on the specific GPCR it interacts with. Some of the effects include changes in intracellular calcium levels, activation of protein kinases, and modulation of neurotransmitter release. These effects can have implications for various biological processes, including cell growth, differentiation, and survival.
実験室実験の利点と制限
One advantage of using 4-bromo-3-(butoxymethyl)-1-isobutyl-1H-pyrazole in lab experiments is its specificity for certain GPCRs. This allows researchers to target specific pathways and study their functions in detail. However, one limitation of this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of 4-bromo-3-(butoxymethyl)-1-isobutyl-1H-pyrazole in scientific research. One potential direction is the development of new drugs and therapies based on its interactions with specific GPCRs. Additionally, this compound can be used in the study of various diseases, including cancer, cardiovascular disease, and neurological disorders. Further research is needed to fully understand the potential applications of this compound in scientific research.
Conclusion:
In conclusion, this compound is a chemical compound with various applications in scientific research. Its synthesis method yields a high-quality product suitable for research purposes. This compound has a specific mechanism of action and can have various biochemical and physiological effects depending on the specific GPCR it interacts with. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for its use in the study of various diseases and the development of new drugs and therapies.
合成法
The synthesis of 4-bromo-3-(butoxymethyl)-1-isobutyl-1H-pyrazole involves the reaction of 1-isobutyl-3-(butoxymethyl)-1H-pyrazole-4-carbaldehyde with sodium bromide in the presence of acetic acid. The reaction is carried out at room temperature for several hours, and the resulting compound is purified using column chromatography. This method yields a high-quality product that is suitable for scientific research.
科学的研究の応用
4-bromo-3-(butoxymethyl)-1-isobutyl-1H-pyrazole has various applications in scientific research. It is commonly used in the study of G protein-coupled receptors (GPCRs) and their signaling pathways. This compound can be used to activate or inhibit specific GPCRs, allowing researchers to study their functions in different biological systems. Additionally, this compound has been used in the development of new drugs and therapies for various diseases.
特性
IUPAC Name |
4-bromo-3-(butoxymethyl)-1-(2-methylpropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BrN2O/c1-4-5-6-16-9-12-11(13)8-15(14-12)7-10(2)3/h8,10H,4-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLXJYSJACFKRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=NN(C=C1Br)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-3-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2755346.png)
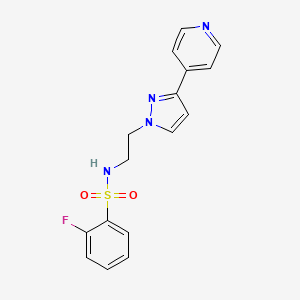
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)benzamide](/img/no-structure.png)
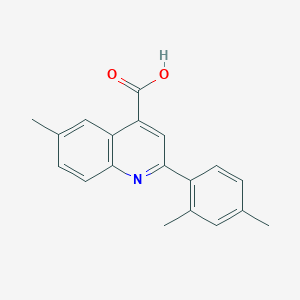

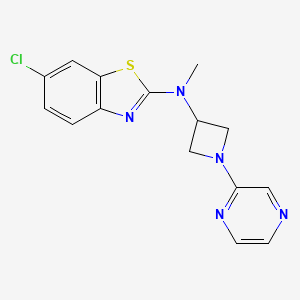
![2-[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methoxyethyl)butanamide](/img/structure/B2755359.png)
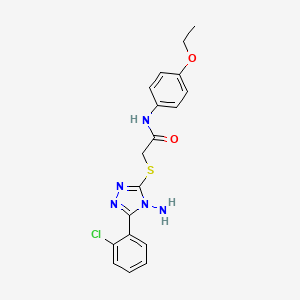
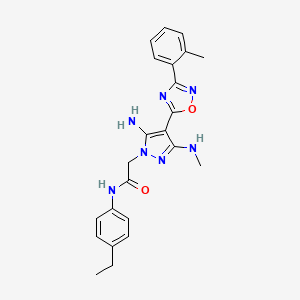
![6,6-dimethoxy-5H,6H,7H-imidazo[2,1-b][1,3]thiazine](/img/structure/B2755364.png)

![N-[2-(4-Chlorophenyl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2755368.png)
![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2755369.png)